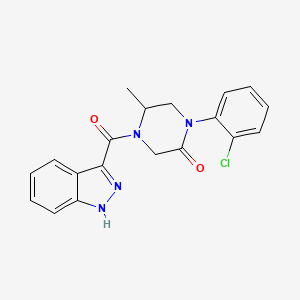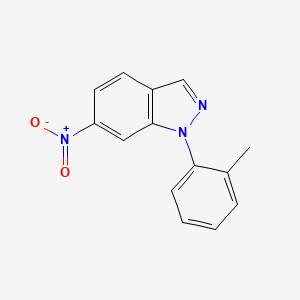![molecular formula C10H14N6OS2 B5511371 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide and related derivatives often involves multistep reactions with various reagents and conditions designed to introduce or modify specific functional groups. The synthesis routes typically utilize condensation reactions, with catalysts such as carbodiimide promoting the formation of these complex molecules. For example, compounds with similar structures have been synthesized through the reaction of hydrazide with isothiocyanates or by the condensation of compounds containing thiadiazole and triazole rings with appropriate reagents (Wang et al., 2010), (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through various spectroscopic methods, including MS, IR, NMR, and sometimes X-ray crystallography. These methods provide insights into the compound's molecular framework, including the position of substituents and the confirmation of the thiadiazole and triazole rings. Structural analyses have confirmed the expected arrangement of functional groups within these molecules, which is crucial for their potential bioactivity (Boechat et al., 2011), (Gautam et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential utility in further chemical transformations. For instance, they can undergo cycloaddition, condensation, and rearrangement reactions, depending on the reaction conditions and the presence of specific reagents. These reactions often result in the formation of new rings or the introduction of new functional groups, significantly altering the compound's chemical properties and potential applications (Filimonov et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for specific applications. The crystalline structure, determined through X-ray diffraction, provides insights into the molecular arrangement and intermolecular interactions within the compound, influencing its physical characteristics (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are essential aspects of these compounds. Their reactivity is particularly relevant for applications in medicinal chemistry and materials science, where specific reactions are required to achieve desired modifications or interactions with biological targets. Studies on similar compounds have explored their reactivity, highlighting the influence of the thiadiazole and triazole rings on the compound's overall chemical behavior (Rezki, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
The synthesis of compounds containing triazole and thiadiazole rings has demonstrated significant biological importance, particularly in the inhibition of HIV 1 replication (Krishnaraj & Muthusubramanian, 2014). These compounds, including the specific N-heteroaryl-2-(heteroarylthio)acetamides, are synthesized through methods that ensure the presence of sulfur and nitrogen in their structure, contributing to their potential biological activities.
Anticancer Activity
A range of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer activity. These compounds showed significant selectivity and potency against A549 human lung adenocarcinoma cells, with one particular derivative demonstrating a high selectivity index (Evren et al., 2019). This suggests that modifications to the thiadiazole and triazole rings can lead to compounds with promising anticancer properties.
Antimicrobial Effects
Novel thiazole derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial activities against a range of pathogens. These substances have shown considerable antimicrobial effects against foodborne Gram-positive and Gram-negative bacteria, as well as various yeast and fungi species, highlighting their potential as antimicrobial agents (Cankiliç & Yurttaş, 2017).
Insecticidal Assessment
The compound has also been explored for its insecticidal potential. Derivatives incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing effectiveness in insecticidal activity. This research avenue suggests the compound's utility in agricultural pest management (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-5(2)8-14-16-10(19-8)12-7(17)4-18-9-11-6(3)13-15-9/h5H,4H2,1-3H3,(H,11,13,15)(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHLHZKCJZEORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)


![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)


![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)
